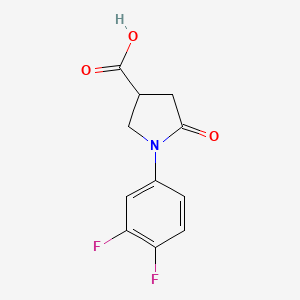

1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO3/c12-8-2-1-7(4-9(8)13)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONVRPYTUSSRDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388017 | |

| Record name | 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496941-62-9 | |

| Record name | 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the journey from a promising molecular scaffold to a viable drug candidate is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties are the bedrock of its pharmacokinetic and pharmacodynamic profile, governing everything from solubility and absorption to target engagement and eventual clearance.[1][2][3] This guide focuses on 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a compound of interest due to its structural motifs—a substituted pyrrolidinone core—which are prevalent in many biologically active molecules.[4][5]

Understanding the core physicochemical characteristics of this compound is not merely an academic exercise; it is a critical necessity for predicting its behavior in biological systems.[6] Properties such as lipophilicity (LogP/LogD), acidity (pKa), and solubility dictate how the molecule will be absorbed, distributed, metabolized, and excreted (ADME).[2][3][7] This technical whitepaper provides a comprehensive overview of these key properties, details authoritative experimental protocols for their determination, and discusses the profound implications of these parameters in the context of drug development.

Compound Identity and Predicted Physicochemical Profile

A precise understanding of a compound begins with its fundamental identity and a baseline of its predicted properties. These computational values, while not substitutes for experimental data, offer crucial early insights for prioritizing research efforts.

Chemical Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₉F₂NO₃

-

CAS Number: 496941-62-9[8]

Predicted Physicochemical Data Summary:

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 241.19 g/mol [8] | Influences diffusion and permeability; aligns with "drug-like" size criteria. |

| cLogP | 1.1 - 2.13 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| pKa | ~3.5 - 4.5 (Estimated) | The carboxylic acid group's acidity dictates its charge state at physiological pH, impacting solubility and receptor interaction.[6][9] |

| Aqueous Solubility | Low (Predicted) | A critical parameter for oral bioavailability; low solubility can be a major hurdle in formulation.[6] |

| Polar Surface Area (PSA) | ~57.6 Ų | Affects membrane transport and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Influences solubility and target binding interactions. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and target binding interactions. |

| Rotatable Bonds | 2[8] | A measure of molecular flexibility, which can impact target binding affinity. |

Note: Predicted values are derived from computational models and public databases. Experimental verification is essential and the primary focus of the subsequent sections.

The Critical Role of Ionization: pKa and its Implications

The acid dissociation constant (pKa) is arguably one of the most influential physicochemical parameters for any ionizable drug candidate.[6] For this compound, the carboxylic acid moiety is the primary ionizable group. The pKa value represents the pH at which 50% of the molecules are in their ionized (deprotonated, COO⁻) form and 50% are in their neutral (protonated, COOH) form.[6] This equilibrium is fundamental to the compound's ADME profile.[9]

A molecule's charge state affects its solubility, lipophilicity (LogD), and ability to cross biological membranes. Generally, the neutral form is more lipophilic and can more easily permeate cell membranes, while the ionized form exhibits higher aqueous solubility.

Caption: Relationship between pH, pKa, and the ionization state of the carboxylic acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains the gold standard for accurate pKa determination due to its precision and reliability.[10][11][12]

Principle: A solution of the compound is titrated with a standardized base (e.g., NaOH), and the solution's pH is monitored continuously with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at the half-equivalence point where [HA] = [A⁻].[13]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[9][10]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration, typically around 1 mM.[9][10]

-

Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[9][10] This minimizes fluctuations in activity coefficients.

-

Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[10]

-

Titration: Place the vessel on a magnetic stirrer, immerse the calibrated pH electrode, and begin titrating by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH).[9][10]

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Collect more data points near the equivalence point where the pH changes most rapidly.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the inflection point). For higher accuracy, a derivative plot (ΔpH/ΔV vs. V) can be used to precisely locate the equivalence point.

-

Replication: Perform a minimum of three independent titrations to ensure the reliability and reproducibility of the result, then calculate the average pKa and standard deviation.[10]

Lipophilicity: The Balance of Water and Fat (LogP & LogD)

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for CNS penetration.[14] It is most commonly expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).

-

LogP: The ratio of the concentration of the neutral species of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[14]

-

LogD: The ratio of the total concentration of all species (neutral and ionized) of a compound in the lipid phase to the total concentration in the aqueous phase at a specific pH. For an acidic compound like the one , LogD is pH-dependent. At physiological pH 7.4, LogD₇.₄ is the most relevant parameter for drug development.[14]

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring partition coefficients.[15][16]

Principle: The compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution. After vigorous shaking and separation, the concentration of the compound in each phase is measured to calculate the partition ratio.

Caption: Standard workflow for LogD determination using the shake-flask method.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer (e.g., phosphate buffer, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.[17] This prevents volume changes during the actual experiment.

-

Compound Addition: Prepare a stock solution of the compound in one of the phases (or a third solvent like DMSO). Add a small aliquot to a known volume ratio of the pre-saturated octanol and buffer phases.[16][17]

-

Equilibration: Cap the vial and shake vigorously using a mechanical shaker for a sufficient period (e.g., 18-24 hours) at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.[15][18]

-

Phase Separation: Centrifuge the vial at high speed to achieve a clean separation of the two phases and break any emulsions that may have formed.[15]

-

Sampling: Carefully withdraw an aliquot from each phase for analysis. Extreme care must be taken to avoid cross-contamination between the layers.[15]

-

Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15][16] A calibration curve must be prepared for accurate quantification.

-

Calculation: Calculate the LogD value using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in aqueous buffer).

Aqueous Solubility: The Gateway to Absorption

For orally administered drugs, absorption can only occur after the compound has dissolved in the gastrointestinal fluids. Therefore, aqueous solubility is a fundamental prerequisite for bioavailability.[7][19] Poor solubility is a leading cause of failure for drug candidates.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This method determines the thermodynamic equilibrium solubility, which is the most stable and relevant measure for biopharmaceutical classification.[20][21]

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.

Step-by-Step Methodology:

-

Medium Preparation: Prepare the relevant aqueous media. For biopharmaceutical relevance, this typically includes buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[19][20]

-

Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The excess solid is crucial to ensure a saturated solution is formed.[22]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 37 ± 1 °C for physiological relevance).[19][20] Agitate for a predetermined time (e.g., 24-48 hours) sufficient to reach equilibrium.[19]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the dissolved compound from the excess solid by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or by centrifugation.[18][20]

-

pH Measurement: Measure and record the final pH of the saturated solution to ensure the buffer capacity was not exceeded.[20]

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the compound's concentration using a validated analytical method like HPLC-UV or LC-MS/MS.[22]

-

Solid-State Analysis: It is good practice to analyze the remaining solid (e.g., by DSC or XRD) to check for any polymorphic or solvate transitions that may have occurred during the experiment.[22]

Conclusion

The physicochemical properties of this compound—its pKa, LogD, and aqueous solubility—are not independent variables but rather an interconnected triad that collectively defines its "drug-likeness" and potential for success. A low pKa indicates significant ionization at physiological pH, which will enhance aqueous solubility but may decrease membrane permeability. The LogD value provides a pH-dependent measure of lipophilicity that helps predict this balance. By employing robust, validated protocols such as potentiometric titration and the shake-flask method, researchers can generate the high-quality data necessary to make informed decisions, guide molecular optimization, and develop effective formulation strategies. This foundational knowledge is indispensable for advancing promising compounds through the complex pipeline of drug discovery and development.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Kyriakopoulos, G. & Chatzopoulou, M. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available from: [Link]

-

Sousa, T., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

-

Jain, N., et al. (2018). ADME Properties and Their Dependence on Physicochemical Properties. ResearchGate. Available from: [Link]

-

protocols.io. LogP / LogD shake-flask method. (2024). Available from: [Link]

-

Cambridge MedChem Consulting. ADME Properties. (2019). Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available from: [Link]

-

PharmiWeb.com. (2023). Physicochemical Parameters Affecting the ADMET of Drugs. Available from: [Link]

-

Ràfols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Frontage Laboratories. Physicochemical Properties. Available from: [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

-

van der Heide, E., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

University of North Carolina Pembroke. Potentiometric Titration of an Unknown Weak Acid. Available from: [Link]

-

World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. Available from: [Link]

-

de Campos, V.E.B., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available from: [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013). Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

- Völgyi, G., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. CoLab.

-

Petrikaite, V., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. NIH. Available from: [Link]

-

Chemsrc. CAS#:100394-11-4 | 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. (2025). Available from: [Link]

-

PubChem. 5-Oxopyrrolidine-3-carboxylic acid. Available from: [Link]

-

KTU ePubl. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Available from: [Link]

-

PubChem. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Available from: [Link]

-

ResearchGate. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Available from: [Link]

-

Mickevicius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Semantic Scholar. Available from: [Link]

-

Mickevicius, V., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available from: [Link]

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Physicochemical Properties • Frontage Laboratories [frontagelab.com]

- 7. pharmiweb.com [pharmiweb.com]

- 8. Hit2Lead | this compound | CAS# 496941-62-9 | MFCD03082778 | BB-4024757 [hit2lead.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asdlib.org [asdlib.org]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. bioassaysys.com [bioassaysys.com]

- 19. scielo.br [scielo.br]

- 20. who.int [who.int]

- 21. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. | CoLab [colab.ws]

- 22. researchgate.net [researchgate.net]

1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid structure elucidation

An In-depth Technical Guide: Structure Elucidation of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Introduction

The pyrrolidone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] The incorporation of a fluorinated aromatic ring, such as the 3,4-difluorophenyl group, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. The title compound, this compound (CAS No: 496491-62-9), represents a key building block for the synthesis of novel therapeutic agents.[3][4][5]

Accurate and unambiguous structure determination is the bedrock of chemical and pharmaceutical research. It ensures the identity and purity of a compound, validates synthetic pathways, and is a prerequisite for understanding structure-activity relationships (SAR). This guide provides a comprehensive, multi-technique approach to the complete structural elucidation of this molecule, moving from foundational functional group analysis to a definitive three-dimensional atomic arrangement. We will detail the causality behind the selection of each analytical technique—FTIR, Mass Spectrometry, multidimensional NMR, and X-ray Crystallography—and present the expected data in a logical, integrated workflow.

Part 1: Foundational Analysis - Functional Groups and Molecular Formula

The initial steps in any structure elucidation workflow aim to confirm the presence of key functional groups and establish the precise molecular formula. This provides the fundamental building blocks for the more detailed connectivity mapping that follows.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Experience: FTIR spectroscopy is the ideal first-pass analytical technique. It is rapid, non-destructive, and provides immediate, unequivocal evidence of the principal functional groups within the molecule. For this specific compound, we anticipate characteristic vibrational modes for the carboxylic acid, the tertiary lactam (an N-aryl amide), and the fluorinated aromatic ring.

Expected Spectral Features: The structure contains two carbonyl groups (lactam and carboxylic acid) and a hydroxyl group, which are expected to produce strong, characteristic absorption bands.

-

O-H Stretch (Carboxylic Acid): A very broad, strong absorption band is predicted between 3300-2500 cm⁻¹. This broadening is a classic indicator of the hydrogen-bonded dimer formation common in carboxylic acids.[6][7]

-

C-H Stretches: Sharper peaks for aromatic C-H (~3100-3000 cm⁻¹) and aliphatic C-H (~3000-2850 cm⁻¹) will be superimposed on the broad O-H band.[6]

-

C=O Stretches (Carbonyls): Two distinct and intense peaks are expected. The carboxylic acid C=O stretch typically appears from 1760-1690 cm⁻¹, while the five-membered lactam (amide) C=O stretch is found at a slightly lower frequency, generally between 1690-1650 cm⁻¹.[8][9]

-

C-O Stretch (Carboxylic Acid): A medium-to-strong band is anticipated in the 1320-1210 cm⁻¹ region.[6]

-

C-F Stretches (Aromatic): Strong, characteristic bands for the aryl-fluorine bonds are expected in the fingerprint region, typically between 1300-1100 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |

| Lactam (Amide) | C=O Stretch | 1690 - 1650 | Strong, Sharp |

| Aromatic/Aliphatic | C-H Stretch | 3100 - 2850 | Medium, Sharp |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium-Strong |

| Aryl-Fluoride | C-F Stretch | 1300 - 1100 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropyl alcohol and performing a background scan.

-

Place a small, solid sample (1-2 mg) directly onto the crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Process the data by performing a baseline correction and peak picking.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

Expertise & Experience: While FTIR confirms what functional groups are present, HRMS confirms the elemental formula, C₁₁H₉F₂NO₃.[3] This is a critical, self-validating step. Using a soft ionization technique like Electrospray Ionization (ESI) minimizes fragmentation and prioritizes the detection of the protonated molecular ion, [M+H]⁺. A Time-of-Flight (TOF) analyzer provides the mass accuracy required (typically <5 ppm) to distinguish the target formula from other potential elemental compositions with the same nominal mass.

Expected Data:

-

Molecular Formula: C₁₁H₉F₂NO₃

-

Monoisotopic Mass: 241.05505 Da

-

Expected [M+H]⁺ Ion: 242.06233 m/z

-

Expected [M+Na]⁺ Ion: 264.04427 m/z

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the parent ion (m/z 242) can provide initial structural connectivity clues. Key expected fragmentation patterns include:

-

Loss of H₂O (-18 Da): A common loss from the carboxylic acid.

-

Loss of COOH (-45 Da): Cleavage of the carboxylic acid group.

-

Ring Opening Fragments: Cleavage of the pyrrolidone ring can yield fragments corresponding to the difluorophenyl-imido portion of the molecule. The high strength of the C-F bond makes fluorinated fragments highly probable.[10][11]

Experimental Protocol: ESI-TOF HRMS

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample solution into the ESI source at a low flow rate (5-10 µL/min).

-

Acquire data in positive ion mode. Optimize source parameters (capillary voltage, cone voltage, desolvation gas temperature, and flow) to maximize the signal of the [M+H]⁺ ion.

-

Calibrate the TOF analyzer using a known reference standard immediately before or during the acquisition to ensure high mass accuracy.

-

Perform MS/MS by selecting the [M+H]⁺ ion (m/z 242.06) in the quadrupole and applying collision energy (CID) to induce fragmentation.

Caption: A logical workflow for structure determination using NMR spectroscopy.

Experimental Protocol: NMR Analysis

-

Dissolve ~10-15 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Acquire a standard ¹H spectrum to check sample concentration and purity.

-

Acquire a ¹³C{¹H} spectrum.

-

Acquire 2D spectra: gCOSY, gHSQC (edited, to distinguish CH₂ from CH/CH₃), and gHMBC.

-

Process all spectra using appropriate window functions (e.g., exponential for ¹H/¹³C, sine-bell for 2D) and perform phasing and baseline correction.

-

Integrate and analyze the spectra, starting with HSQC to assign protonated carbons, followed by COSY to build spin systems, and finally HMBC to connect all fragments.

Part 3: Unambiguous 3D Structure - Single-Crystal X-ray Crystallography

Authoritative Grounding: While the combination of FTIR, MS, and NMR provides an exceptionally confident structural assignment, single-crystal X-ray crystallography is the gold standard. It provides an absolute, three-dimensional map of the atoms in space, confirming not only the connectivity but also bond lengths, bond angles, and stereochemistry. [12][13][14][15]This technique is the ultimate validation of the proposed structure.

Expected Outcome:

-

Connectivity Confirmation: An exact match with the structure determined by NMR.

-

Stereochemistry: Unambiguous determination of the relative stereochemistry at the C3 chiral center.

-

Conformation: Precise measurement of the pyrrolidone ring pucker and the rotational orientation (torsion angles) of the difluorophenyl and carboxylic acid substituents.

-

Intermolecular Interactions: Insight into the crystal packing, including the hydrogen-bonding network of the carboxylic acid dimers.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures (e.g., ethyl acetate/hexane, methanol/water) should be screened.

-

Crystal Mounting: Select a high-quality, single crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) on an X-ray diffractometer. Collect a full sphere of diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the atomic positions and thermal parameters against the experimental data until the model converges.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic integration of multiple analytical techniques. The workflow begins with FTIR to rapidly identify key functional groups, followed by HRMS to confirm the exact elemental composition. The core of the elucidation is a comprehensive suite of 1D and 2D NMR experiments, which together map the precise atom-to-atom connectivity of the molecular skeleton. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the 3D structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the authoritative structural data essential for advancing drug discovery and development programs.

References

-

Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

-

The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry. Available at: [Link]

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]

-

Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available at: [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

-

Fluorinated Aromatic Compounds. ResearchGate. Available at: [Link]

-

¹³C N.M.R. spectra of pyrrolidines and piperidines. ResearchGate. Available at: [Link]

-

Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Available at: [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. Available at: [Link]

-

¹H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)-pyrrolidines. Royal Society of Chemistry. Available at: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Available at: [Link]

-

Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports. Available at: [Link]

-

Interpretation of the pyrrolidine region of the 1 H NMR spectrum. ResearchGate. Available at: [Link]

-

Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. Available at: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

Infrared Spectra of Some Carboxylic Acid Derivatives. Journal of the American Chemical Society. Available at: [Link]

-

Crystallization and preliminary X-ray diffraction studies of pyrrolidone carboxyl peptidase from the hyperthermophilic archaeon Thermococcus litoralis. PubMed. Available at: [Link]

-

FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. Available at: [Link]

-

X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science. Available at: [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

-

1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem. Available at: [Link]

-

CAS#:100394-11-4 | 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Chemsrc. Available at: [Link]

-

Synthesis and chemical properties of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. KTU ePubl. Available at: [Link]

-

Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. University of Regensburg Publishing Server. Available at: [Link]

-

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem. Available at: [Link]

-

X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. OUCI. Available at: [Link]

-

X-ray diffraction and spectroscopic study of selected complexes of amino acids with carboxylic acids at high pressures and low temperatures. ResearchGate. Available at: [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

-

Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports. Available at: [Link]

-

Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine. ResearchGate. Available at: [Link]

-

Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. Available at: [Link]

-

Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. Synthesis and chemical properties of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid [epubl.ktu.edu]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Hit2Lead | this compound | CAS# 496941-62-9 | MFCD03082778 | BB-4024757 [hit2lead.com]

- 4. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

- 14. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Biological Activity of 1-(Phenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

A Note on the Target Compound: Initial searches for the biological activity of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives did not yield specific published research. However, extensive studies have been conducted on the closely related isomer, 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid , and its derivatives. This guide will focus on this well-documented isomer to provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this promising class of compounds, offering valuable insights that are likely applicable to other difluorophenyl isomers.

Introduction: The Pyrrolidinone Scaffold in Drug Discovery

The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry. This five-membered lactam structure is found in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.[1] The incorporation of a difluorophenyl moiety, specifically the 2,4-difluoro substitution pattern, is a strategic choice in drug design. Fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, making fluorinated compounds a significant component of many FDA-approved drugs.[2][3]

This guide provides a detailed exploration of the synthesis and biological evaluation of derivatives based on the 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold, with a primary focus on their potent anticancer properties.

Synthesis of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid and its Derivatives

The synthetic pathway to the target derivatives is a multi-step process that begins with the creation of the core pyrrolidinone ring system, followed by functionalization of the carboxylic acid group.

Synthesis of the Core Scaffold

The parent compound, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (2), is prepared through the reaction of 2,4-difluoroaniline (1) with itaconic acid.[1][2] The reaction involves a Michael addition followed by an intramolecular cyclization via dehydration.

Derivatization Pathway

The carboxylic acid group of the core scaffold (2) serves as a versatile handle for generating a library of derivatives. A common and effective strategy involves converting the acid to a carbohydrazide (6), which can then be condensed with various aldehydes and ketones to form hydrazones, or reacted with other reagents to produce azoles and other heterocyclic systems.[1][4]

The general synthetic workflow is outlined below:

Caption: General synthetic scheme for hydrazone derivatives.

Anticancer Activity

Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant potential as anticancer agents, with hydrazones being identified as a particularly potent class.[1][5] Their activity has been evaluated against a panel of human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375).[2]

Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of these compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after a 72-hour incubation period.[5] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Studies have shown that several hydrazone derivatives significantly reduce the viability of cancer cells.[1]

Table 1: Cytotoxicity of Selected Hydrazone Derivatives

| Compound ID | R' Group (Substituent on Hydrazone) | Cancer Cell Line | % Cell Viability (at 10 µM) |

| 9a | Benzylidene | A375 (Melanoma) | ~40% |

| 9c | 4-Chlorobenzylidene | A375 (Melanoma) | ~35% |

| 9e | 4-Bromobenzylidene | A375 (Melanoma) | ~30% |

| 9f | 4-Methylbenzylidene | PPC-1 (Prostate) | ~25% |

| 9f | 4-Methylbenzylidene | A375 (Melanoma) | ~20% |

| 7b | (5-Nitrothiophen-2-yl)methylene | A375 (Melanoma) | ~30% |

Note: Data is synthesized from qualitative descriptions in the source material for illustrative purposes. Actual values may vary.[1][2]

The results indicate that the nature of the substituent on the benzylidene ring plays a crucial role in the cytotoxic activity. Compound 9f , bearing an N'-(4-methylbenzylidene) moiety, was identified as one of the most cytotoxic compounds against both prostate and melanoma cell lines.[1]

Inhibition of Cancer Cell Migration (Wound Healing Assay)

The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. The wound healing assay is a standard in vitro method to assess this process. In this assay, a "wound" is created in a confluent monolayer of cancer cells, and the ability of the cells to migrate and close the gap is monitored over time in the presence and absence of the test compounds.

Studies have shown that certain derivatives can significantly inhibit cancer cell migration. Notably, compound 9e , which features an N'-(4-bromobenzylidene) moiety, exhibited the most pronounced inhibitory effect on cell migration.[1][5] This suggests that the cytotoxic and anti-migratory effects might be governed by different structural features, presenting an opportunity for targeted drug design.

Activity in 3D Spheroid Models

To better mimic the in vivo environment of a solid tumor, the activity of these compounds has also been assessed in 3D tumor spheroid models.[1][5] These three-dimensional cell cultures provide a more physiologically relevant system by recapitulating cell-cell interactions and nutrient gradients found in tumors. The efficacy of the compounds is determined by measuring changes in spheroid size and viability. The potent cytotoxicity observed in 2D monolayer cultures for compounds like 9f was also confirmed in these more complex 3D models.[1]

Structure-Activity Relationships (SAR)

The available data allows for the elucidation of preliminary structure-activity relationships, which are critical for guiding the design of more potent analogues.

-

Hydrazone Moiety is Key: The conversion of the carboxylic acid to a carbohydrazide and subsequently to a hydrazone appears essential for potent anticancer activity. Other derivatives, such as azoles, generally show reduced cytotoxicity.[1]

-

Aromatic Substituents Matter: The type and position of substituents on the aromatic ring of the hydrazone have a significant impact on both cytotoxicity and anti-migratory activity.

-

Alkylation Impact: Alkylation of the hydrazone's amide nitrogen can modulate activity, though its effects appear to be context-dependent.[1]

Caption: Key structure-activity relationships (SAR).

Potential Antimicrobial Activity

While the primary focus of recent research on the 2,4-difluoro isomer has been on its anticancer effects, the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is known to possess antimicrobial properties.[4][6] Derivatives have shown activity against various pathogens, particularly Gram-positive bacteria and fungi.[4] For instance, related compounds bearing 5-nitrothienyl or 5-nitrofuryl moieties have demonstrated potent antibacterial effects, sometimes surpassing control antibiotics. This suggests that the 1-(2,4-difluorophenyl) scaffold could also serve as a basis for developing novel antimicrobial agents, warranting further investigation in this area.

Detailed Experimental Protocols

Synthesis of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (2)

-

Combine 2,4-difluoroaniline (1.0 eq), itaconic acid (1.4 eq), and water in a round-bottom flask.

-

Heat the mixture to reflux and maintain for approximately 22 hours.

-

Cool the reaction mixture. A precipitate should form.

-

Filter the precipitate and dissolve it in an aqueous 5% sodium hydroxide solution.

-

Add a small amount of sodium dithionite to decolorize the solution, if necessary, and filter again.

-

Acidify the filtrate with hydrochloric acid to pH 1 to precipitate the product.

-

Filter the white solid, wash with water, and dry to yield the title compound.

Synthesis of a Representative Hydrazone Derivative (e.g., 9e)

-

Esterification: Reflux the parent acid (2) in an excess of methanol with a catalytic amount of sulfuric acid to produce the methyl ester (5).

-

Hydrazide Formation: React the methyl ester (5) with hydrazine hydrate in refluxing 2-propanol. The resulting 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide (6) typically crystallizes upon cooling.

-

Condensation: Dissolve the carbohydrazide (6) in 2-propanol and add the desired aldehyde (e.g., 4-bromobenzaldehyde, 1.1 eq).

-

Heat the mixture at reflux for 2-4 hours.

-

Cool the reaction mixture. The hydrazone product (9e) will precipitate.

-

Filter the solid, wash with cold 2-propanol, and dry.

MTT Cell Viability Assay

-

Seed cancer cells (e.g., A375, PPC-1) into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (e.g., 1 µM to 100 µM) or vehicle control (DMSO) for 72 hours.

-

After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the resulting formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Wound Healing (Cell Migration) Assay

-

Grow cancer cells to a confluent monolayer in 6-well plates.

-

Create a linear scratch (a "wound") in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the test compound at a non-lethal concentration or vehicle control.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).

-

Measure the width of the wound at multiple points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial wound area to quantify cell migration.

Conclusion and Future Perspectives

The 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold is a promising platform for the development of novel anticancer agents. Hydrazone derivatives, in particular, have demonstrated potent cytotoxicity and anti-migratory effects against melanoma and prostate cancer cell lines in both 2D and 3D culture models. The well-defined synthetic routes and the clear structure-activity relationships provide a solid foundation for further optimization.

Future research should focus on several key areas:

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by these compounds is crucial for their clinical development.

-

In Vivo Efficacy: The most promising compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Exploration of Isomers: A systematic investigation of other difluorophenyl isomers, including the originally queried 1-(3,4-difluorophenyl) variant, could lead to the discovery of compounds with improved activity or a different pharmacological profile.

-

Antimicrobial Screening: A comprehensive screening of the synthesized derivatives against a broad panel of bacterial and fungal pathogens is warranted to explore their potential as anti-infective agents.

By pursuing these avenues, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

[1] Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). National Institutes of Health.

[2] Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. (2024). LSMU ePubl.

[5] (PDF) Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). ResearchGate.

[3] Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. (n.d.). KTU ePubl.

[6] Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2025). Unknown Source.

[4] Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI.

Sources

- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lsmu.lt [lsmu.lt]

- 3. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to Investigating 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid as a Modulator of Cytosolic Phospholipase A2α in Oncology

Abstract

This technical guide delineates a comprehensive strategy for investigating the therapeutic potential of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a novel small molecule with a scaffold suggestive of anticancer activity. Given the limited direct biological data on this specific compound, we leverage structure-activity relationships from analogous compounds, specifically derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid which have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3][4] This guide proposes cytosolic phospholipase A2 alpha (cPLA2α) as a primary, high-value therapeutic target. cPLA2α is a critical enzyme in the arachidonic acid cascade, a pathway frequently dysregulated in cancer, contributing to inflammation, proliferation, and angiogenesis.[5][6][7][8] We provide a logical framework and detailed experimental protocols for researchers and drug development professionals to systematically evaluate the interaction of the title compound with cPLA2α and to characterize its potential as a novel anticancer agent.

Introduction: The Rationale for Investigation

The quest for novel, targeted oncology therapeutics remains a paramount challenge in modern medicine. Small molecules containing the 5-oxopyrrolidine-3-carboxylic acid core have emerged as a promising scaffold in medicinal chemistry, with derivatives showing a range of biological activities, including antimicrobial and anticancer effects.[9][10][11] Notably, recent studies on derivatives of the structurally similar 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have revealed significant cytotoxic activity against human triple-negative breast cancer, prostate adenocarcinoma, and melanoma cell lines.[1][4]

The inclusion of a difluorophenyl moiety is a strategic choice, as fluorine-containing compounds are prevalent in many FDA-approved drugs and can enhance metabolic stability and binding affinity.[1][2] Based on these preliminary findings and the structural features of this compound, we hypothesize that its mechanism of action may converge on a critical node in cancer cell signaling. This guide focuses on cytosolic phospholipase A2α (cPLA2α) as a compelling potential target.

Why Target Cytosolic Phospholipase A2α (cPLA2α)?

cPLA2α is an 85 kDa intracellular enzyme that selectively hydrolyzes the sn-2 position of membrane glycerophospholipids to release arachidonic acid (AA).[12][13] This reaction is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes.[5][12] In numerous cancers, the cPLA2α-mediated pathway is upregulated, contributing to a pro-tumorigenic environment by:

-

Promoting Chronic Inflammation: Eicosanoids are powerful inflammatory mediators, and chronic inflammation is a well-established driver of cancer.[14]

-

Enhancing Cell Proliferation and Survival: cPLA2α activation is linked to key oncogenic signaling pathways, including the PI3K/Akt and MAPK pathways, which regulate cell growth and suppress apoptosis.[7][15][16]

-

Driving Angiogenesis: The production of prostaglandins downstream of cPLA2α can stimulate the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][17]

-

Facilitating Metastasis: cPLA2α activity has been shown to be involved in cancer cell migration and invasion.[16]

Given its central role, inhibition of cPLA2α presents an attractive therapeutic strategy to simultaneously disrupt multiple facets of cancer progression.[5][7][15] Several potent and selective cPLA2α inhibitors have shown efficacy in preclinical models of inflammation and cancer.[18][19][20]

This guide will now detail the structured approach to validate cPLA2α as a therapeutic target for this compound.

Target Validation Workflow: A Step-by-Step Approach

The following workflow provides a logical progression from initial biochemical validation to cellular and in vivo characterization.

Caption: A three-phase workflow for target validation.

Phase 1: Biochemical Validation Protocols

The initial phase focuses on confirming a direct interaction between the compound and the purified cPLA2α enzyme.

Synthesis and Quality Control

The synthesis of this compound can be achieved by reacting 3,4-difluoroaniline with itaconic acid, a method established for similar analogs.[1][3]

-

Protocol:

-

Reflux a 1:1 molar ratio of 3,4-difluoroaniline and itaconic acid in water.

-

The intermediate, 4-(3,4-difluoroanilino)-3-carboxybutanoic acid, cyclizes in situ.

-

Cool the reaction mixture to precipitate the product.

-

Purify the product by recrystallization.

-

Confirm structure and purity (>95%) using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

-

In Vitro cPLA2α Enzyme Inhibition Assay

This is the foundational experiment to determine if the compound directly inhibits cPLA2α activity. A colorimetric assay is a robust and high-throughput method.[21]

-

Principle: The assay measures the hydrolysis of a synthetic substrate, arachidonoyl thio-phosphatidylcholine (thio-PC). cPLA2α cleavage at the sn-2 position releases a free thiol, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product measured spectrophotometrically.

-

Protocol:

-

Prepare a 96-well plate. Add assay buffer (containing HEPES, CaCl₂, Triton X-100, and BSA) to each well.

-

Add varying concentrations of this compound (typically from 1 nM to 100 µM) dissolved in DMSO. Include DMSO-only wells as a vehicle control.

-

Add purified recombinant human cPLA2α enzyme to all wells except the no-enzyme control.

-

Pre-incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

-

Initiate the reaction by adding the substrate solution (Arachidonoyl Thio-PC and DTNB).

-

Measure the absorbance at 405-414 nm every minute for 20-30 minutes using a microplate reader.[7]

-

Calculate the rate of reaction (V) for each concentration.

-

Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

| Parameter | Description |

| Enzyme | Purified recombinant human cPLA2α |

| Substrate | Arachidonoyl thio-phosphatidylcholine (thio-PC) |

| Detection | DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) |

| Wavelength | 405-414 nm |

| Readout | IC₅₀ (concentration for 50% inhibition) |

Selectivity Profiling

To be a viable therapeutic candidate, the compound should exhibit selectivity for cPLA2α over other major PLA2 isoforms, such as secreted PLA2s (sPLA2) and calcium-independent PLA2s (iPLA2), to minimize off-target effects. Assays for these enzymes are commercially available and typically use different substrates and buffer conditions.[22]

Phase 2: Cellular Characterization

This phase assesses the compound's activity in a biological context, confirming target engagement and functional consequences in cancer cells.

Cell Viability and Cytotoxicity Assays

These assays determine the compound's effect on cancer cell proliferation and survival. A panel of cell lines is recommended, including those known to have high cPLA2α expression (e.g., prostate cancer PC-3, cervical cancer CaLo, and various non-small cell lung cancer lines).[7][15]

-

MTT/MTS Assay: A colorimetric assay measuring metabolic activity. Viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[23]

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, a direct indicator of metabolically active cells.[24]

-

Protocol (MTT Example):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the compound for 48-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Read absorbance at ~570 nm.

-

Calculate the percentage of viable cells relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Cellular Target Engagement: Arachidonic Acid Release Assay

This crucial assay verifies that the compound inhibits cPLA2α activity within the cell.[25]

-

Principle: Cells are pre-labeled with radioactive [³H]-arachidonic acid, which is incorporated into their membrane phospholipids. Upon stimulation (e.g., with a calcium ionophore like A23187 or a relevant growth factor), activated cPLA2α releases the [³H]-AA into the culture medium, which can then be quantified.

-

Protocol:

-

Culture cancer cells in the presence of [³H]-arachidonic acid for 18-24 hours to allow for incorporation.

-

Wash cells to remove unincorporated [³H]-AA.

-

Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., ATP, bradykinin, or A23187) for 15-30 minutes.

-

Collect the cell culture supernatant.

-

Quantify the amount of released [³H]-AA using a scintillation counter.

-

Determine the IC₅₀ for the inhibition of AA release.

-

Downstream Pathway Analysis

Confirming that inhibition of cPLA2α activity leads to a reduction in downstream pro-tumorigenic mediators and signaling pathways provides strong mechanistic validation.

-

Prostaglandin E2 (PGE₂) Quantification: PGE₂ is a major pro-inflammatory and pro-tumorigenic eicosanoid produced from AA. Its levels can be measured in the cell culture supernatant using a competitive ELISA kit. A reduction in PGE₂ levels following compound treatment would strongly support the proposed mechanism.

-

Western Blot Analysis: Assess the phosphorylation status of key signaling proteins downstream of cPLA2α and its associated pathways. Inhibition of cPLA2α has been shown to decrease the phosphorylation of Akt and affect the expression of cell cycle regulators like Cyclin D1.[15] Key proteins to probe include p-Akt (Ser473), total Akt, and Cyclin D1.[7][15]

Caption: Proposed mechanism of action via cPLA2α inhibition.

Phase 3: Advanced Models and Preclinical Development

Positive results from Phases 1 and 2 justify moving to more complex and physiologically relevant models.

3D Spheroid and Organoid Models

Three-dimensional cell culture models more accurately mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients, providing a better prediction of in vivo efficacy than 2D monolayers.[26] The impact of the compound on spheroid growth, viability, and invasion can be assessed.

In Vivo Xenograft Studies

The definitive test of a compound's anticancer potential is its ability to inhibit tumor growth in an animal model.

-

Protocol:

-

Implant human cancer cells (e.g., PC-3) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

Administer the test compound orally or via intraperitoneal injection daily.

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and for p-Akt).[15]

-

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven approach to evaluate this compound as a potential anticancer agent targeting cPLA2α. By systematically progressing through biochemical, cellular, and in vivo validation stages, researchers can build a comprehensive data package to support its further development.

Future work should also include computational modeling and molecular docking to predict the binding mode of the compound within the cPLA2α active site, potentially guiding the synthesis of more potent second-generation analogs.[12][27] Ultimately, the successful validation of this compound against cPLA2α could provide a novel and much-needed therapeutic option for a range of malignancies driven by inflammatory signaling.

References

-

Scott, D. L., & Lanni, C. (2012). Roles of cPLA2α and Arachidonic Acid in Cancer. PMC. [Link]

-

Scott, D. L., & Lanni, C. (n.d.). Roles of cPLA2alpha and arachidonic acid in cancer. PubMed. [Link]

-

Schröder, P., & Gohlke, H. (2010). Pharmacophore-based discovery of a novel cytosolic phospholipase A2α inhibitor. PMC. [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

-

Wang, Y., et al. (2019). Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling. NIH. [Link]

-

Patel, M. I., et al. (2008). Cytosolic Phospholipase A2-α: A Potential Therapeutic Target for Prostate Cancer. PMC. [Link]

-

Saeidnia, S., & Abdollahi, M. (2013). Bioassays for anticancer activities. PubMed. [Link]

-

Tosato, G., et al. (2010). Cytosolic phospholipase A2{alpha} and cancer: a role in tumor angiogenesis. PubMed. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

Atale, N., & Gupta, S. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. NIH. [Link]

-

Al-Absi, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

-

Jonuškienė, I., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. NIH. [Link]

-

Rød-Løken, T., et al. (2019). Cytosolic Phospholipase A2 Alpha Regulates TLR Signaling and Migration in Metastatic 4T1 Cells. MDPI. [Link]

-

Kirsch, D. G., et al. (2007). Cytosolic Phospholipase A2: Targeting Cancer through the Tumor Vasculature. PMC. [Link]

-

Pérez-Laguna, V., et al. (2021). Phospholipase A2 Drives Tumorigenesis and Cancer Aggressiveness through Its Interaction with Annexin A1. MDPI. [Link]

-

Ahmad, A., et al. (2020). Computational Exploration of Natural Compounds to Target Cytosolic Phospholipase A 2 Protein: A Novel Therapeutic Target for Spinal Cord Injury. PubMed. [Link]

-

Gijón, M. A., et al. (2025). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. PubMed Central. [Link]

-

Duncia, J. V., et al. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. PubMed. [Link]

-

Jonuškienė, I., et al. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Lsmu.lt. [Link]

-

Scott, D. L., et al. (1991). X-ray structure of phospholipase A2 complexed with a substrate-derived inhibitor. Semantic Scholar. [Link]

-

Kokotos, G., & Dennis, E. A. (2019). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. PubMed Central. [Link]

-

Bjørås, M., et al. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. MDPI. [Link]

-

ResearchGate. (n.d.). Selected inhibitors of cPLA2α. ResearchGate. [Link]

-

Patel, M. I., et al. (2008). Cytosolic phospholipase A2-alpha: a potential therapeutic target for prostate cancer. PubMed. [Link]

-

Jonuškienė, I., et al. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. [Link]

-

Dessen, A., et al. (1999). Crystal Structure of Human Cytosolic Phospholipase A2 Reveals a Novel Topology and Catalytic Mechanism. CORE. [Link]

-

Dessen, A., et al. (1999). Crystal structure of human cytosolic phospholipase A2 reveals a novel topology and catalytic mechanism. PubMed. [Link]

-

Schevitz, R. W., et al. (1996). High-resolution X-ray crystallography reveals precise binding interactions between human nonpancreatic secreted phospholipase A2 and a highly potent inhibitor (FPL67047XX). PubMed. [Link]

-

Ashcroft, F., et al. (2025). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. eScholarship. [Link]

-

Malik, K. U., & Saeed, M. F. (2008). MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. PMC. [Link]

-

ResearchGate. (2025). (PDF) Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. ResearchGate. [Link]

-

ResearchGate. (n.d.). The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on A549 human lung adenocarcinoma cells. ResearchGate. [Link]

-

ResearchGate. (n.d.). Effects of Cytosolic phospholipase A2 protein (cPLA2α) inhibitors on histopathology analysis. ResearchGate. [Link]

-

Church, J. G., et al. (2019). Combined Targeted Omic and Functional Assays Identify Phospholipases A2 that Regulate Docking/Priming in Calcium-Triggered Exocytosis. PMC. [Link]

-

Jonuškienė, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

-

Jonuškienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. [Link]

-

Mickevičius, V., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

-

Niknami, M., et al. (2009). Molecules in focus: cytosolic phospholipase A2-alpha. PubMed. [Link]

Sources

- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lsmu.lt [lsmu.lt]

- 3. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Roles of cPLA2α and Arachidonic Acid in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of cPLA2alpha and arachidonic acid in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytosolic phospholipase A2{alpha} and cancer: a role in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]

- 11. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecules in focus: cytosolic phospholipase A2-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cPLA2 inhibitors [chemdiv.com]

- 15. Cytosolic Phospholipase A2-α: A Potential Therapeutic Target for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytosolic Phospholipase A2 Alpha Regulates TLR Signaling and Migration in Metastatic 4T1 Cells | MDPI [mdpi.com]

- 17. Cytosolic Phospholipase A2: Targeting Cancer through the Tumor Vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Cytosolic phospholipase A2-alpha: a potential therapeutic target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. noblelifesci.com [noblelifesci.com]

- 25. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 27. Computational Exploration of Natural Compounds to Target Cytosolic Phospholipase A 2 Protein: A Novel Therapeutic Target for Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Presumed Mechanism of Action of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid and a Framework for Its Elucidation

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] This technical guide focuses on the specific, yet under-investigated molecule, 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. While direct mechanistic studies on this compound are not extensively published, this document synthesizes data from structurally analogous compounds to propose a plausible mechanism of action. Drawing on evidence from related 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives, we will explore a hypothesized role in oncology, detailing the underlying cellular pathways and providing a comprehensive framework for its experimental validation.[4][5][6] This guide is intended to serve as a foundational resource for researchers aiming to characterize this promising molecule.

Introduction: The Significance of the Pyrrolidine Core in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in pharmaceutical sciences. Its structural rigidity and capacity for stereospecific functionalization make it an ideal building block for designing compounds that can interact with high specificity to biological targets.[7] Derivatives of the pyrrolidine core have demonstrated a wide array of pharmacological activities, including but not limited to, enzyme inhibition in metabolic diseases and cytotoxic effects in cancer.[2][3][8]

The subject of this guide, this compound, combines this versatile pyrrolidine core with a difluorophenyl moiety. The inclusion of fluorine atoms in drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability. Research on the closely related compound, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, has highlighted its potential as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma.[4][5][6] Based on this precedent, we will proceed with the hypothesis that the 3,4-difluoro isomer likely shares a similar mechanism of action centered on the disruption of cancer cell proliferation and survival.

Hypothesized Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

Based on the activities of structurally related compounds, we postulate that this compound exerts its anticancer effects through a multi-faceted mechanism involving the induction of apoptosis and cell cycle arrest. This hypothesis is built upon the observed outcomes of similar molecules that interfere with critical cellular processes in malignant cells.[4][5][6][9]

Proposed Signaling Pathway: Intrinsic Apoptosis Induction

We propose that the compound may act as a stress-inducing agent within cancer cells, leading to the activation of the intrinsic apoptotic pathway. This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization.

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

Cell Cycle Disruption

In conjunction with apoptosis, the compound may disrupt the normal progression of the cell cycle. A common mechanism for anticancer agents is to induce cell cycle arrest at the G2/M or G1/S checkpoints, preventing DNA replication and cell division. This provides time for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated.

Experimental Framework for Mechanistic Validation

To rigorously test our hypothesized mechanism of action, a multi-step experimental workflow is proposed. This workflow is designed to first confirm the cytotoxic activity and then to dissect the specific molecular events underlying this effect.

Caption: A stepwise workflow to elucidate the mechanism of action.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This initial step aims to quantify the cytotoxic effects of the compound on various cancer cell lines, such as MDA-MB-231 (breast cancer), PPC-1 (prostate cancer), and A375 (melanoma), as has been done for similar compounds.[4][5][6]

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis